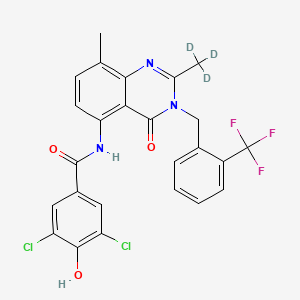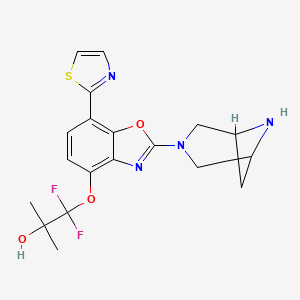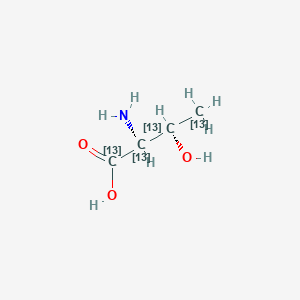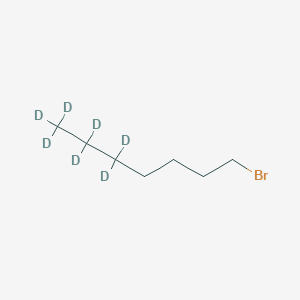
1-Bromoheptane-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromoheptane-d7, also known as n-Heptyl bromide-d7, is a deuterium-labeled derivative of 1-Bromoheptane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7H8D7Br, and it has a molecular weight of 186.14 g/mol . Deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.
Vorbereitungsmethoden
1-Bromoheptane-d7 can be synthesized through several methods. One common synthetic route involves the bromination of heptane-d7. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the terminal carbon atom .
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods often involve the use of deuterated starting materials and specialized equipment to handle the isotopic labeling process. The purity and isotopic enrichment of the final product are critical factors in industrial production.
Analyse Chemischer Reaktionen
1-Bromoheptane-d7 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions (S_N2), where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E2) to form heptene-d7. Reagents such as potassium tert-butoxide (KOtBu) are commonly used for this purpose.
Oxidation and Reduction Reactions: While less common, this compound can also participate in oxidation and reduction reactions. For example, it can be reduced to heptane-d7 using reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
1-Bromoheptane-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Deuterium-labeled compounds like this compound are used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: In pharmaceutical research, deuterium labeling helps in the study of drug metabolism and pharmacokinetics, providing insights into the behavior of drugs in the body.
Wirkmechanismus
The mechanism of action of 1-Bromoheptane-d7 is primarily related to its role as a labeled compound in research. The deuterium atoms in this compound provide a unique signature that can be detected using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to track the compound and its derivatives through different chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the reactions being studied .
Vergleich Mit ähnlichen Verbindungen
1-Bromoheptane-d7 can be compared with other deuterium-labeled alkyl bromides, such as:
1-Bromohexane-d7: Similar in structure but with one less carbon atom, making it slightly less hydrophobic.
1-Bromooctane-d7: Contains one more carbon atom, resulting in increased hydrophobicity and a higher boiling point.
1-Bromopentane-d7: Even shorter chain length, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the presence of deuterium atoms, which provide distinct advantages in tracing and studying chemical and biological processes .
Eigenschaften
Molekularformel |
C7H15Br |
|---|---|
Molekulargewicht |
186.14 g/mol |
IUPAC-Name |
7-bromo-1,1,1,2,2,3,3-heptadeuterioheptane |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2 |
InChI-Schlüssel |
LSXKDWGTSHCFPP-NCKGIQLSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCBr |
Kanonische SMILES |
CCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)

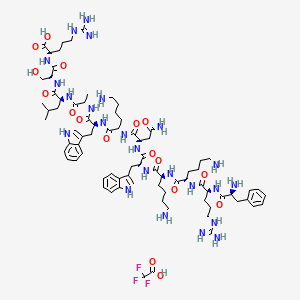
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
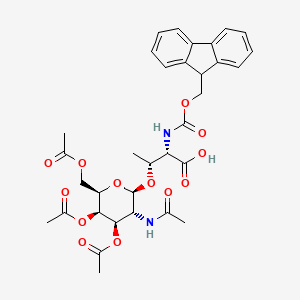
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
